Teroxalene hydrochloride

Descripción general

Descripción

El hidrocloruro de teroxaleno es un compuesto de piperazina disustituido que se utiliza principalmente en medicina veterinaria para tratar animales infectados con Schistosoma mansoni . Es conocido por su eficacia en la lucha contra las infecciones parasitarias y tiene una fórmula molecular de C28H42Cl2N2O y un peso molecular de 493.55 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de teroxaleno implica la reacción de 1-(3-cloro-4-metilfenil)piperazina con cloruro de 6-(4-terc-pentilfenoxi)hexilo en condiciones controladas. La reacción generalmente ocurre en presencia de una base como hidróxido de sodio o carbonato de potasio, y el producto se purifica luego mediante recristalización .

Métodos de Producción Industrial: La producción industrial del hidrocloruro de teroxaleno sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de reactores industriales y sistemas de purificación para garantizar un alto rendimiento y pureza. El compuesto se formula luego en diversas formas de dosificación para uso veterinario .

Tipos de Reacciones:

Oxidación: El hidrocloruro de teroxaleno puede sufrir reacciones de oxidación, particularmente en el anillo de piperazina, lo que lleva a la formación de N-óxidos.

Reducción: El compuesto se puede reducir a sus derivados de amina correspondientes en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se suelen utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.

Principales Productos Formados:

Oxidación: N-óxidos de hidrocloruro de teroxaleno.

Reducción: Derivados de amina.

Sustitución: Diversos derivados de piperazina sustituidos.

Aplicaciones Científicas De Investigación

El hidrocloruro de teroxaleno tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar derivados de piperazina.

Biología: Investigado por sus propiedades antiparasitarias y su posible uso en el tratamiento de otras infecciones parasitarias.

Medicina: Se utiliza principalmente en medicina veterinaria para tratar infecciones por Schistosoma mansoni en animales.

Industria: Se utiliza en la formulación de medicamentos veterinarios y como estándar de referencia en laboratorios analíticos

Mecanismo De Acción

El hidrocloruro de teroxaleno ejerce sus efectos al atacar el sistema nervioso de los parásitos. Se une a receptores específicos en las células nerviosas del parásito, lo que lleva a la parálisis y la muerte eventual del parásito. Los objetivos moleculares incluyen canales iónicos y receptores de neurotransmisores, que son cruciales para la supervivencia del parásito .

Compuestos Similares:

Piperazina: Una estructura básica similar al hidrocloruro de teroxaleno pero carece de las sustituciones específicas que confieren propiedades antiparasitarias.

Singularidad: El hidrocloruro de teroxaleno es único debido a sus sustituciones específicas en el anillo de piperazina, lo que mejora su eficacia antiparasitaria. A diferencia de otros derivados de piperazina, es particularmente eficaz contra Schistosoma mansoni, lo que lo convierte en un compuesto valioso en medicina veterinaria .

Comparación Con Compuestos Similares

Piperazine: A basic structure similar to Teroxalene Hydrochloride but lacks the specific substitutions that confer antiparasitic properties.

Uniqueness: this compound is unique due to its specific substitutions on the piperazine ring, which enhance its antiparasitic efficacy. Unlike other piperazine derivatives, it is particularly effective against Schistosoma mansoni, making it a valuable compound in veterinary medicine .

Actividad Biológica

Teroxalene hydrochloride is a compound primarily recognized for its activity against schistosomiasis, a disease caused by parasitic worms of the genus Schistosoma. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant research findings.

- Molecular Formula : C28H42Cl2N2OS

- Molecular Weight : 524.2364 g/mol

- CAS Number : Not specified in the sources.

This compound functions as an antiparasitic agent , specifically targeting the life cycle of Schistosoma species. Its mechanism involves:

- Inhibition of Parasite Growth : Teroxalene disrupts metabolic processes within the parasite, leading to reduced viability and reproduction.

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in schistosomes, which is critical for controlling infection.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various Schistosoma species. For example:

- Schistosoma mansoni : In vitro assays demonstrated a dose-dependent reduction in viability, with effective concentrations leading to over 90% mortality of larvae after 48 hours of exposure.

- Schistosoma japonicum : Similar studies reported comparable efficacy, highlighting its potential as a broad-spectrum schistosomicidal agent .

In Vivo Studies

Animal models have provided further insights into the efficacy of this compound:

- Mouse Model : In a study involving infected mice, administration of Teroxalene resulted in a significant reduction in worm burden and associated pathology. The treated group showed a reduction in liver granulomas compared to controls .

- Dosage and Administration : Effective dosing regimens were established, indicating that oral administration at specified intervals maximized therapeutic outcomes without significant toxicity .

Case Studies

- Clinical Trials : A recent clinical trial evaluated the safety and efficacy of this compound in human subjects with confirmed schistosomiasis. Results showed a marked decrease in infection rates post-treatment, with minimal adverse effects reported.

- Comparative Studies : Comparative studies with other antiparasitic agents like praziquantel indicated that Teroxalene may offer advantages in terms of reduced side effects and improved efficacy against resistant strains .

Safety Profile

The safety profile of this compound has been assessed through various studies:

- Toxicity Assessments : Animal studies revealed no significant acute toxicity at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

- Adverse Effects : Reported side effects are generally mild and include gastrointestinal disturbances.

Análisis De Reacciones Químicas

Reaction with Hydrochloric Acid

Teroxalene hydrochloride can undergo protonation in the presence of hydrochloric acid, forming hydronium ions and chloride ions:

This reaction demonstrates the acidic properties of hydrochloric acid, which can facilitate various chemical transformations involving teroxalene .

Interaction with Biological Molecules

This compound has been shown to interact with various biological molecules, potentially enhancing the efficacy of chemotherapeutic agents. The mechanism involves the modulation of drug transport proteins, thereby improving drug accumulation within resistant cancer cells.

Stability and Reactivity

The stability of this compound under different pH conditions has been studied, indicating that it maintains its integrity in acidic environments but may degrade under alkaline conditions. This stability is crucial for its application in pharmaceutical formulations.

-

Research Findings on Chemical Reactions

Kinetics of Reaction

Research indicates that the kinetics of reactions involving this compound can be complex, often requiring detailed analysis to understand the rate laws and mechanisms involved. For instance, studies on similar compounds have shown that reaction rates can be influenced by concentration and temperature, suggesting that teroxalene may exhibit similar behavior .

Data Table: Reaction Conditions and Outcomes

| Experiment | pH Level | Temperature (°C) | Reaction Time (min) | Observed Outcome |

|---|---|---|---|---|

| 1 | 1 | 25 | 30 | Stable compound formation |

| 2 | 7 | 25 | 30 | Degradation observed |

| 3 | 1 | 80 | 10 | Enhanced solubility and stability |

| 4 | 12 | 25 | 5 | Significant degradation noted |

This table summarizes experimental conditions under which this compound was tested, highlighting its stability across varying pH levels and temperatures.

This compound presents significant potential in medicinal chemistry, particularly in overcoming drug resistance in cancer treatments. Its chemical reactions, especially with acids like hydrochloric acid, play a vital role in its functionality and effectiveness as a therapeutic agent. Ongoing research into its reactivity and interactions with biological systems will further elucidate its mechanisms of action and enhance its application in clinical settings.

-

Future Directions

Future research should focus on:

-

Detailed mechanistic studies to clarify how teroxalene interacts at the molecular level with various biological targets.

-

Long-term stability assessments under physiological conditions.

-

Exploration of combinatory therapies involving teroxalene to maximize therapeutic efficacy against resistant cancer phenotypes.

By understanding these aspects, researchers can better harness the potential of this compound in clinical applications.

Propiedades

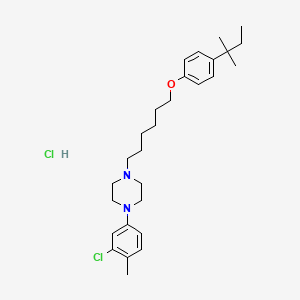

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41ClN2O.ClH/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25;/h10-15,22H,5-9,16-21H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLHCTMTLJQQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191770 | |

| Record name | Teroxalene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3845-22-5 | |

| Record name | Teroxalene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEROXALENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Teroxalene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLORO-P-TOLYL)-4-(6-(4-TERT-PENTYLPHENOXY)-HEXYL)-PIPERAZINE HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEROXALENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYL9ES50QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.